![molecular formula C11H12N2OS B1611461 Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- CAS No. 6649-26-9](/img/structure/B1611461.png)

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-

Vue d'ensemble

Description

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- is a chemical compound with diverse applications in scientific research1. This compound exhibits unique properties that make it an excellent candidate for investigating various biological and chemical processes1.

Synthesis Analysis

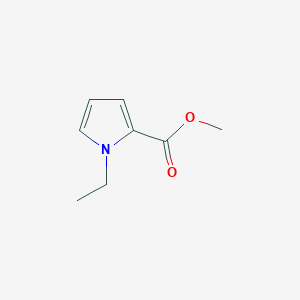

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, thiazole derivatives, which this compound is a part of, have been synthesized through various methods2.Molecular Structure Analysis

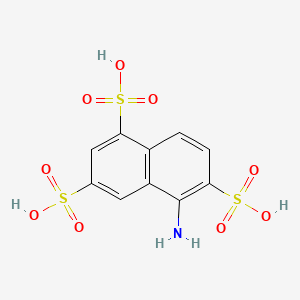

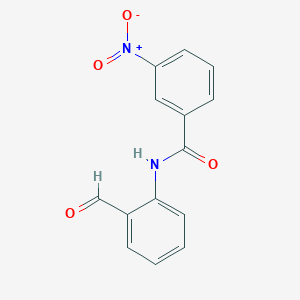

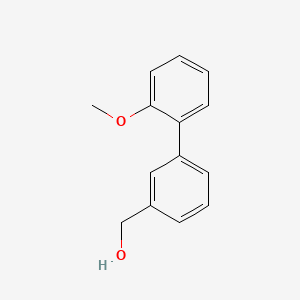

The molecular structure of this compound includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms2. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom2.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiazoles in general have been found to be involved in a variety of chemical reactions2.

Physical And Chemical Properties Analysis

This compound has a molecular mass of 220.291 g·mol −13. It also has a dipole moment of 5.03 ± 1.08 D3. Other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique

Synthesis and Photophysical Properties

Researchers have synthesized novel compounds including phenol derivatives inspired by excited state intra-molecular proton transfer (ESIPT) pathways, which exhibit unique photo-physical characteristics such as single absorption and dual emission features. These compounds have been characterized thoroughly through FT-IR, 1HNMR, 13C NMR, Mass spectral analysis, and TGA analysis, showcasing their thermal stability and potential applications in fluorescence-based technologies (Padalkar et al., 2011).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been conducted on derivatives to analyze their molecular structure, vibrational spectra, and fundamental vibrations. These studies offer insights into the intramolecular charge transfer mechanisms, providing a foundation for predicting biological effects through molecular docking results (Viji et al., 2020).

Corrosion Inhibition

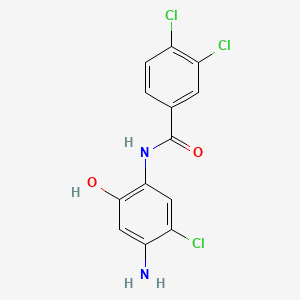

The efficacy of thiazole-imino derivatives as corrosion inhibitors has been investigated, showing significant protective qualities for metals in acidic environments. Theoretical and experimental analyses reveal a good agreement in determining the adsorption mechanism and evaluating the corrosion inhibition process (Yılmaz et al., 2016).

DNA Topoisomerase Inhibition

Benzimidazole derivatives, closely related to the specified phenol, have shown potent inhibitory effects on mammalian type I DNA topoisomerases. These compounds, characterized by various spectroscopic methods, could contribute to the development of new therapeutic agents targeting cancer and other diseases where DNA replication and repair are involved (Alpan et al., 2007).

Fluorescent Sensors and Emissive Properties

The development of fluorescent sensors for metal ions based on benzimidazole and benzothiazole conjugated Schiff bases highlights the potential of these compounds in environmental monitoring and bioimaging applications. These sensors demonstrate significant selectivity and sensitivity, emphasizing the role of such phenol derivatives in analytical chemistry (Suman et al., 2019).

Safety And Hazards

Orientations Futures

Thiazoles, which this compound is a part of, have been the subject of much research due to their diverse biological activities2. They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules2. This suggests that there could be further research and development involving this compound in the future.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or resources.

Propriétés

IUPAC Name |

4-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDXUHDXKEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

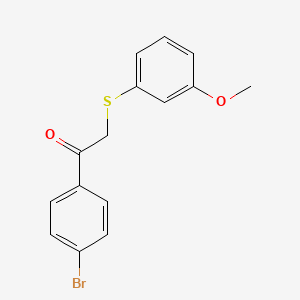

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440003 | |

| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

CAS RN |

6649-26-9 | |

| Record name | Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

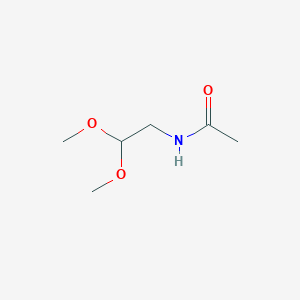

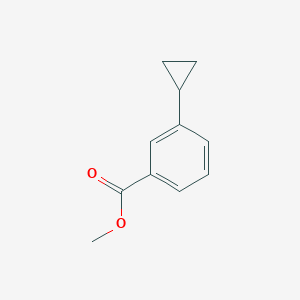

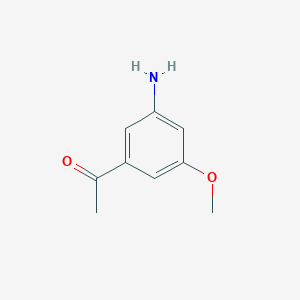

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.